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Introduction
The AMARA peptide has emerged as a critical tool for the study of two closely related

serine/threonine kinases: AMP-activated protein kinase (AMPK) and Salt-inducible kinase

(SIK). As a synthetic peptide substrate, AMARA provides a specific and reliable means to

measure the catalytic activity of these kinases, which are central regulators of cellular

metabolism and signaling. This technical guide provides a comprehensive overview of the

AMARA peptide, its kinetic parameters with SIK, detailed experimental protocols for both

radioactive and non-radioactive kinase assays, and a depiction of the relevant signaling

pathways. This information is intended to empower researchers in their efforts to understand

the intricate roles of AMPK and SIK in health and disease, and to facilitate the discovery of

novel therapeutic modulators.

The AMARA peptide is a synthetic peptide with the amino acid sequence Ala-Met-Ala-Arg-Ala-

Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg[1]. It is designed to be a specific substrate for

members of the AMPK/SNF1-like kinase family, which includes both AMPK and SIK isoforms[2]

[3][4]. The serine residue in the sequence serves as the phosphorylation site for these kinases.
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The utility of a kinase substrate is defined by its kinetic parameters, primarily the Michaelis

constant (Km) and the maximum velocity (Vmax). These values provide insight into the affinity

of the enzyme for the substrate and the efficiency of the phosphorylation reaction. Below is a

summary of the available quantitative data for the AMARA peptide with SIK2. To date, specific

Km and Vmax values for the AMARA peptide with AMPK isoforms have not been reported in

the literature.

Kinase Substrate Km (µM)
Vmax
(units/mg)

Comments

SIK2 (GST-

tagged,

recombinant)

AMARA Peptide 162 86

Data obtained

from studies with

endogenous

SIK2

immunoprecipitat

ed from 3T3-L1

adipocytes.

AMPK AMARA Peptide Not Reported Not Reported

While widely

used as a

substrate,

specific kinetic

constants have

not been

published.

Experimental Protocols
Detailed and reliable experimental protocols are essential for obtaining reproducible results.

The following sections provide methodologies for both non-radioactive and radioactive kinase

assays using the AMARA peptide.

Non-Radioactive SIK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the Chemi-Verse™ SIK1 Kinase Assay Kit by BPS Bioscience

and utilizes the ADP-Glo™ technology from Promega to measure kinase activity by quantifying

the amount of ADP produced.
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Materials:

Purified recombinant SIK1 kinase

AMARA Peptide (1 mg/ml stock)

5x Kinase Assay Buffer 1 (specific to the kit)

500 µM ATP solution

ADP-Glo™ Reagent

Kinase Detection Reagent

White, opaque 96-well plates

Test inhibitors dissolved in DMSO

Procedure:

Master Mix Preparation: Prepare a master mix for the desired number of reactions. For each

well, combine 6 µl of 5x Kinase Assay Buffer 1, 0.5 µl of 500 µM ATP, 5 µl of 1 mg/ml AMARA

Peptide, and 1 µl of distilled water.

Assay Plate Setup:

Add 12.5 µl of the Master Mix to each well.

For inhibitor screening, add 2.5 µl of the test inhibitor solution (ensure the final DMSO

concentration does not exceed 1%).

For the positive control (maximum kinase activity), add 2.5 µl of a diluent solution (e.g.,

10% DMSO in 1x Kinase Assay Buffer 1).

For the "blank" (no enzyme control), add 2.5 µl of the diluent solution and an additional 10

µl of 1x Kinase Assay Buffer 1.

Enzyme Addition:
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Thaw the SIK1 enzyme on ice.

Dilute the SIK1 to a working concentration of 1.25 ng/µl in 1x Kinase Assay Buffer 1.

Initiate the kinase reaction by adding 10 µl of the diluted SIK1 enzyme to the "Positive

Control" and "Test Inhibitor" wells.

Incubation: Incubate the plate at 30°C for 45 minutes.

ADP Detection:

Add 25 µl of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 45 minutes, protected from light.

ATP Detection:

Add 50 µl of Kinase Detection Reagent to each well.

Incubate at room temperature for another 45 minutes, protected from light.

Luminescence Measurement: Read the luminescence of each well using a plate reader. The

light output is proportional to the amount of ADP produced and thus the kinase activity.

Radioactive AMPK Kinase Assay ([γ-32P]ATP Filter
Binding Assay)
This protocol is a generalized method for a radioactive kinase assay and has been adapted for

use with the AMARA peptide, based on established procedures for AMPK activity

measurement[5]. This method is considered the gold standard for its high sensitivity and direct

measurement of phosphate incorporation[5].

Materials:

Immunoprecipitated or purified AMPK

AMARA Peptide
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[γ-32P]ATP

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 0.02% Brij35)

ATP/MgCl2 solution (e.g., 200 µM ATP, 50 µM MgCl2 final concentration)

P81 phosphocellulose paper

0.5% Phosphoric acid

Scintillation counter and scintillation fluid

Procedure:

Reaction Setup:

Prepare a reaction mix in a total volume of 50 µl.

Combine the kinase assay buffer, immunoprecipitated or purified AMPK, and AMARA

peptide (a typical final concentration is 200 µM)[5].

Initiation of Reaction:

Prepare a "hot assay mix" containing the ATP/MgCl2 solution and [γ-32P]ATP (specific

activity typically around 0.25 x 106 cpm/nmol)[5].

Start the reaction by adding the hot assay mix to the reaction tubes.

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes)[5].

Stopping the Reaction and Spotting:

Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20-40 µl) onto

P81 phosphocellulose paper squares.

Washing:

Wash the P81 papers extensively in 0.5% phosphoric acid to remove unincorporated

[γ-32P]ATP. This is typically done with multiple washes of several minutes each.
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Quantification:

Dry the P81 papers.

Measure the incorporated radioactivity using a scintillation counter.

Kinase activity is calculated based on the counts per minute (CPM), the specific activity of

the [γ-32P]ATP, and the amount of enzyme used, typically expressed as nmol of

phosphate incorporated per minute per milligram of protein (U/mg)[5].

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context in which the AMARA peptide is

utilized, the following diagrams, generated using the DOT language for Graphviz, illustrate the

core signaling pathways of AMPK and SIK, as well as a generalized experimental workflow for

a kinase assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4116398/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AMPK Signaling Pathway

ATP Depletion
(e.g., exercise, hypoxia)

Increased AMP/ATP Ratio

LKB1

AMPK

 phosphorylates 

Inhibition Activation

Anabolic Pathways
(e.g., protein synthesis, lipid synthesis)

Catabolic Pathways
(e.g., glycolysis, fatty acid oxidation)

Click to download full resolution via product page

Caption: A simplified diagram of the AMPK signaling pathway.
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Caption: A simplified diagram of the SIK signaling pathway.

General Kinase Assay Workflow

Start Prepare Reagents
(Kinase, AMARA peptide, ATP, Buffer) Initiate Reaction Incubate

(e.g., 30°C) Stop Reaction Detect Phosphorylation
(e.g., Radioactivity, Luminescence) Analyze Data End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10829911?utm_src=pdf-body-img
https://www.benchchem.com/product/b10829911?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A generalized workflow for a kinase assay using the AMARA peptide.

Conclusion
The AMARA peptide is an invaluable tool for the study of AMPK and SIK, providing a specific

and reliable substrate for the in vitro characterization of their kinase activity. The detailed

protocols and signaling pathway diagrams provided in this guide are intended to serve as a

valuable resource for researchers in academic and industrial settings. While the kinetic

parameters for AMARA with SIK2 are established, a notable gap in the literature remains

regarding the Michaelis-Menten constants for AMPK. Future studies determining these values

will further enhance the utility of the AMARA peptide in quantitative enzymology. The continued

use of this and other well-characterized substrates will undoubtedly contribute to a deeper

understanding of the physiological and pathological roles of these critical kinases and aid in the

development of novel therapeutics targeting these pathways.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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